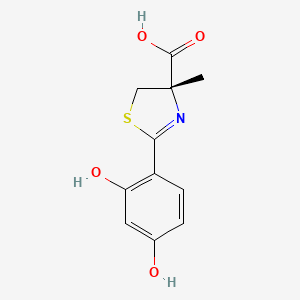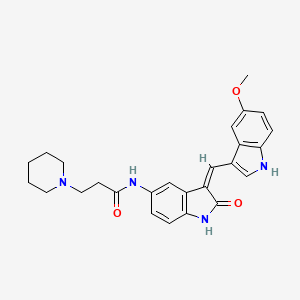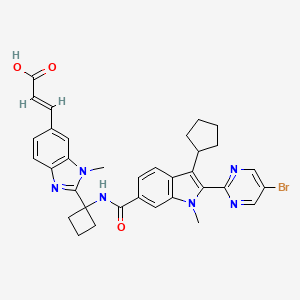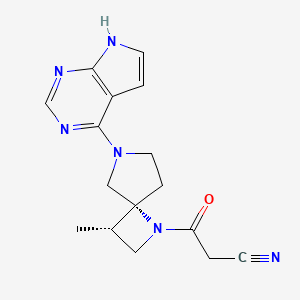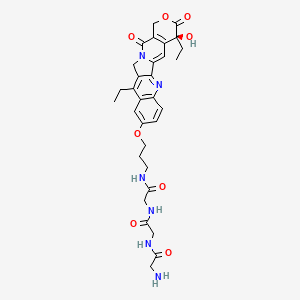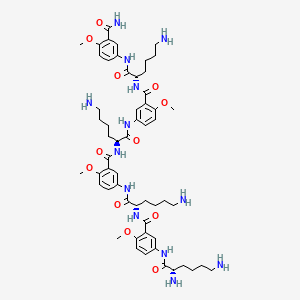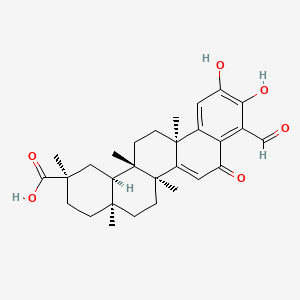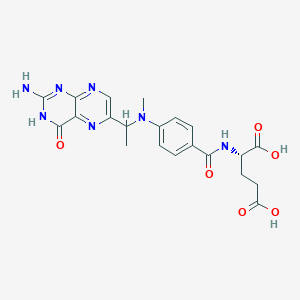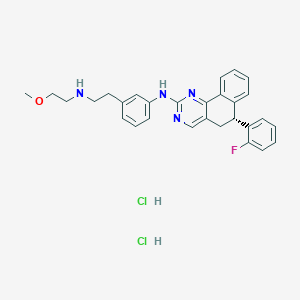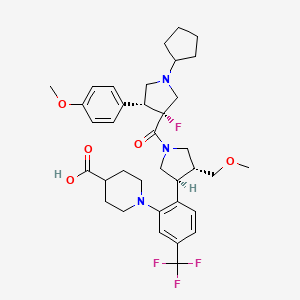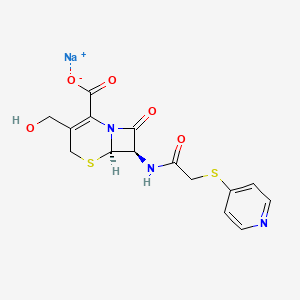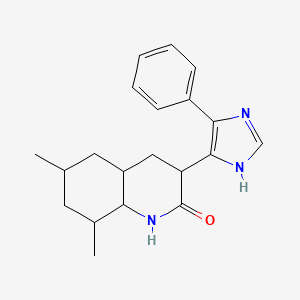
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one” is a part of the Screening Compounds and Building Blocks . It has been found to promote the expression and activity of alkaline phosphatase in murine cells that are bipotential for myogenic and osteoblastogenic differentiation .
Aplicaciones Científicas De Investigación
Receptor Affinity and Enzyme Inhibition
- Receptor Binding and Enzyme Activity : A compound structurally related to 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one, specifically an octahydro-isoquinolin-2(1H)-yl-alkyl derivative, exhibited binding affinity to serotonin and dopamine receptors and showed inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. This suggests potential in studying receptor and enzyme interactions (Zagórska et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition Properties : Quinoline derivatives have been studied for their corrosion inhibition properties. For instance, certain quinoline derivatives demonstrated effectiveness as corrosion inhibitors in acidic media, suggesting the potential application of similar compounds in material science and engineering (Dkhireche et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : Some novel 5-imidazolones containing the quinoline moiety, which is structurally related to the chemical , exhibited significant antimicrobial activity. This implies potential applications of such compounds in the development of new antimicrobial agents (Idrees et al., 2018).
Catalysis and Synthesis
- Catalytic Applications : The 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one and its derivatives could potentially be used in catalysis, considering the synthesis of quinoline derivatives that demonstrated catalytic activities in reactions like ethylene oligomerization (Wang et al., 2009).
Propiedades
IUPAC Name |
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-7,11-13,15-17H,8-10H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOYCHWBFMLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)CC(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75588588 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


